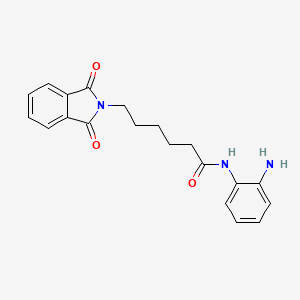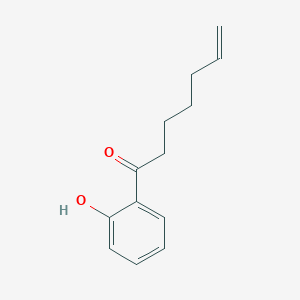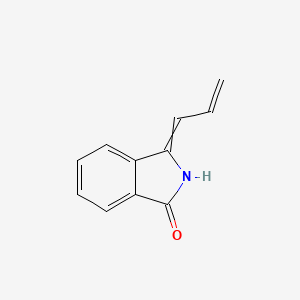![molecular formula C13H16O3 B14236645 2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)- CAS No. 501013-18-9](/img/structure/B14236645.png)
2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)- is a chemical compound with a unique structure that includes a tetrahydropyran ring substituted with a phenylmethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a phenylmethoxy-substituted precursor, which undergoes cyclization in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a building block for more complex compounds.
Wirkmechanismus
The mechanism of action of 2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit or activate enzymes, alter metabolic processes, or interact with cellular receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2H-Pyran-2-one, tetrahydro-6-methyl-
- 2H-Pyran-2-one, tetrahydro-6-propyl-
- 2H-Pyran-2-one, tetrahydro-6-(2-pentenyl)-
Uniqueness
What sets 2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)- apart from similar compounds is its phenylmethoxy substitution, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions that may not be possible with other similar compounds.
Eigenschaften
CAS-Nummer |
501013-18-9 |
|---|---|
Molekularformel |
C13H16O3 |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
(6R)-6-(phenylmethoxymethyl)oxan-2-one |
InChI |
InChI=1S/C13H16O3/c14-13-8-4-7-12(16-13)10-15-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1 |
InChI-Schlüssel |
LBEYZAYLHABYFY-GFCCVEGCSA-N |
Isomerische SMILES |
C1C[C@@H](OC(=O)C1)COCC2=CC=CC=C2 |
Kanonische SMILES |
C1CC(OC(=O)C1)COCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


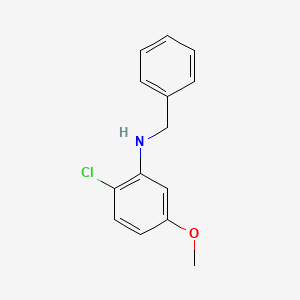

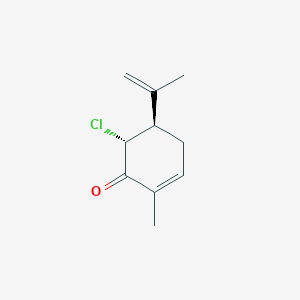
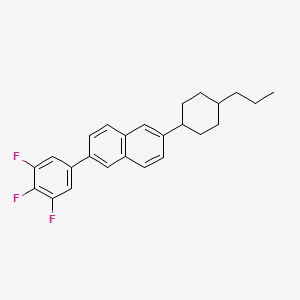

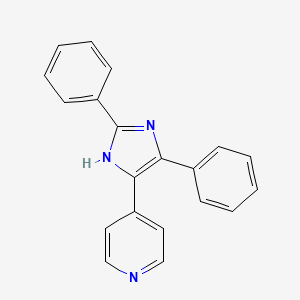
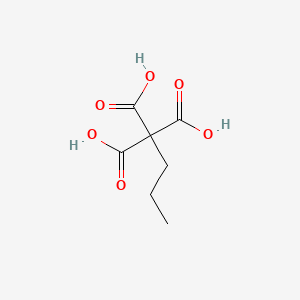
![{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B14236597.png)
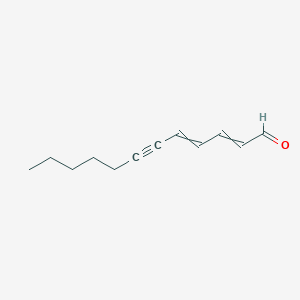
![2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL](/img/structure/B14236610.png)
